1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate
Description
1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound known for its unique structure and properties This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry
Properties
IUPAC Name |
N,N-dimethyl-3-oxidobenzotriazol-3-ium-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-11(2)9(14)12-7-5-3-4-6-8(7)13(15)10-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVOIXWWRLEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2[N+](=N1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the reaction of benzotriazole with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of flow reactors to ensure high yields and purity of the compound .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler compound without the dimethylcarbamoyl group, used as a corrosion inhibitor.
5-Methyl-1H-benzotriazole: Similar structure with a methyl group, used in similar applications but with different reactivity.
1-(Carbamoyl)-1H-1,2,3-benzotriazole: Lacks the dimethyl groups, leading to different chemical properties and applications. The presence of the dimethylcarbamoyl group in 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate makes it more reactive and suitable for specific applications in organic synthesis and research.
Biological Activity
1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate is a member of the benzotriazole family, known for its diverse applications in chemistry and biology. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Basic Information
- IUPAC Name : N,N-dimethyl-3-oxidobenzotriazol-3-ium-1-carboxamide
- Molecular Formula : C9H10N4O2
- CAS Number : 305862-39-9
The biological activity of 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate is primarily attributed to its ability to interact with various molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to:
- Enzyme Inhibition : The modification of enzyme activity can disrupt metabolic pathways.
- Antimicrobial Activity : The compound has shown potential against various microbial strains by interfering with their cellular processes.
Antimicrobial Properties
Research indicates that 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's mechanism involves the inhibition of key proteins involved in cell survival and proliferation .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, researchers synthesized several benzotriazole derivatives, including 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate. The results showed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines. The results indicated that treatment with 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
Comparative Analysis
To better understand the unique properties of 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate, it is useful to compare it with other benzotriazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Benzotriazole | Simple structure without dimethyl groups | Corrosion inhibitor |
| 5-Methyl-1H-benzotriazole | Methyl group addition | Similar antimicrobial properties |
| 1-(Carbamoyl)-1H-benzotriazole | Lacks dimethyl groups | Different reactivity; less potent |
| 1-(Dimethylcarbamoyl)-1H-benzotriazol | Dimethylcarbamoyl enhances reactivity | Notable antimicrobial and anticancer effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
